(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a methylidene bridge, which is further connected to a dihydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindole derivatives.
Scientific Research Applications
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Trimethoxyphenylsilane: This compound is used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
Uniqueness
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, such as the presence of a 3,4-dimethoxyphenyl group and a dihydroindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one, a synthetic organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique indole structure with a dimethoxyphenyl substituent. Its molecular formula is C17H15NO3, and it possesses notable chemical properties that facilitate its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown an IC50 value of approximately 10.46±0.82μM against HeLa cells, indicating potent anticancer activity .
Table 1: Cytotoxic Activity Against Different Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : The compound shows affinity for DNA binding, which may disrupt replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells could lead to apoptosis.
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to elucidate the structure-activity relationships of this compound. These studies suggest that modifications to the dimethoxyphenyl group could enhance or diminish biological activity, providing a pathway for further optimization.
Case Studies
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- Study on HeLa Cells : A focused investigation revealed that the compound significantly reduced cell viability through apoptosis pathways.
- Comparative Study with Cisplatin : In a comparative study, this compound exhibited improved selectivity for non-cancerous cells compared to traditional chemotherapeutics like cisplatin .
Properties
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-13-12-5-3-4-6-14(12)18-17(13)19/h3-10H,1-2H3,(H,18,19)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARFCHBQFFBGZ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.